(3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochloride is a synthetic compound with the molecular formula and a molecular weight of approximately 235.73 g/mol. This compound is recognized for its potential applications in scientific research, particularly as a building block for the synthesis of more complex molecules. The compound has been classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with several hazard statements indicating its potential health risks, including skin and eye irritation, and respiratory issues.
The synthesis of (3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochloride typically involves the reaction of 3-methyl-4-methylsulfonylbenzaldehyde with methylamine. This reaction is generally performed under controlled conditions, often utilizing solvents such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the formation of the desired product. The reaction can be summarized as follows:
The synthesis is carried out under inert atmosphere conditions to prevent unwanted side reactions. Industrial production methods mirror laboratory-scale synthesis but are optimized for higher yields and purity through the use of industrial-grade solvents and catalysts.
The molecular structure of (3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochloride can be represented by its InChI and SMILES notations:
InChI=1S/C9H14ClNO2S.ClH/c1-7-3-4-8(6-10)5-9(7)13(2,11)12;/h3-5H,6,10H2,1-2H3;1H
CC1=C(C=C(C=C1)CN)S(=O)(=O)C.Cl
The compound has a CAS Number of 387350-81-4, indicating its unique identification in chemical databases. Its physical appearance is typically a powder, and it should be stored at room temperature .
(3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochloride can participate in various chemical reactions:
For oxidation, agents like hydrogen peroxide or potassium permanganate are commonly used. Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
The mechanism of action for (3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. Upon binding to these targets, the compound modulates their activity, influencing various biochemical pathways that may lead to therapeutic effects. This interaction can disrupt cellular processes or induce apoptosis in certain cell types, making it a candidate for further pharmacological studies.
The compound exhibits properties typical of amines and sulfonamides, including potential reactivity in nucleophilic substitution reactions due to the presence of the methylsulfonyl group .
(3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochloride serves as an important building block in organic synthesis. It is utilized in the development of pharmaceuticals and other complex organic molecules due to its unique structural features that impart distinct chemical properties. Its ability to interact with biological targets also positions it as a subject of interest in medicinal chemistry research aimed at discovering new therapeutic agents.
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4